

Loureirin B chemical structure and IUPAC name

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Compound of Interest		
Compound Name:	Loureirin B	
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Loureirin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loureirin B, a dihydrochalcone flavonoid primarily isolated from the resin of Dracaena cochinchinensis, known as "Dragon's Blood," has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **Loureirin B**, with a focus on its role as a Plasminogen Activator Inhibitor-1 (PAI-1) inhibitor and its modulation of the TGF-β/Smad signaling pathway. Detailed data is presented in structured tables, and relevant signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

Loureirin B is chemically identified as 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one.[2] Its fundamental properties are summarized in the table below.



Property	Value	Source
IUPAC Name	1-(4-hydroxyphenyl)-3-(2,4,6- trimethoxyphenyl)propan-1- one	[2]
Molecular Formula	C18H20O5	
Molecular Weight	316.35 g/mol	_
CAS Number	119425-90-0	_
Appearance	White powder	_
Melting Point	132-133°C	_
Boiling Point (Predicted)	509.9 ± 50.0 °C	_
Density (Predicted)	1.177 ± 0.06 g/cm ³	_
Solubility	Soluble in DMSO (≥150 mg/mL), methanol, ethanol, and other organic solvents.	_

Biological Activities and Mechanisms of Action

Loureirin B exhibits a range of biological activities, with its anti-fibrotic and anti-thrombotic properties being of particular interest. These effects are primarily attributed to its ability to inhibit PAI-1 and modulate the TGF- β signaling pathway.

Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Loureirin B is a direct inhibitor of PAI-1, a key regulator of the fibrinolytic system. By inhibiting PAI-1, **Loureirin B** enhances the activity of tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA), leading to increased plasmin generation and subsequent fibrin clot dissolution.





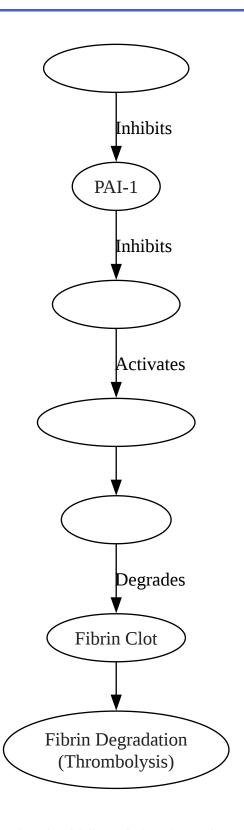


Parameter	Value	Experimental Context	Source
IC50 for PAI-1 Inhibition	26.10 μΜ	Cell-free chromogenic assay	

Experimental Protocol: Chromogenic PAI-1 Activity Assay (Summarized)

A chromogenic assay is utilized to determine the inhibitory effect of **Loureirin B** on PAI-1 activity. Recombinant human PAI-1 is incubated with varying concentrations of **Loureirin B**. Subsequently, urokinase-type plasminogen activator (uPA) is added, followed by a chromogenic substrate for plasmin. The rate of color development, which is inversely proportional to PAI-1 activity, is measured spectrophotometrically to calculate the IC₅₀ value.





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Modulation of the TGF-β/Smad Signaling Pathway





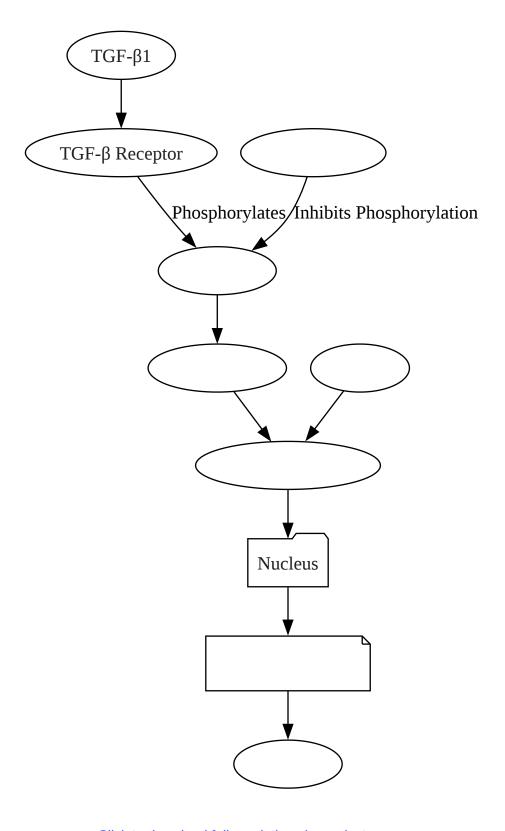


Loureirin B has been shown to exert anti-fibrotic effects by inhibiting the Transforming Growth Factor- β (TGF- β)/Smad signaling pathway. This pathway is a critical driver of fibrosis, leading to the excessive deposition of extracellular matrix (ECM) components. **Loureirin B** can downregulate the expression of key fibrotic markers such as type I and type III collagen and α -smooth muscle actin (α -SMA).

Experimental Protocol: Western Blot Analysis for TGF-β/Smad Pathway (Summarized)

To investigate the effect of **Loureirin B** on the TGF- β /Smad pathway, human fibroblasts are stimulated with TGF- β 1 in the presence or absence of **Loureirin B**. Cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated Smad2 and Smad3, as well as total Smad2 and Smad3, to assess the activation of the pathway. The levels of fibrotic proteins like collagen I, collagen III, and α -SMA are also analyzed.



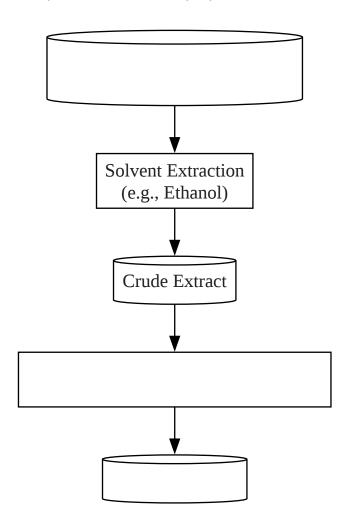


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Isolation and Synthesis



Loureirin B is a naturally occurring compound found in the resin of Dracaena cochinchinensis. The isolation typically involves extraction of the resin with organic solvents such as ethanol, followed by chromatographic purification techniques to yield the pure compound. While total synthesis of **Loureirin B** is feasible, isolation from its natural source remains a common method for obtaining this compound for research purposes.



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Future Directions

The multifaceted pharmacological profile of **Loureirin B** presents exciting opportunities for further research and development. Key areas for future investigation include:

 Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs of Loureirin B.



- In-depth Mechanistic Studies: Elucidation of the precise molecular interactions between Loureirin B and its targets, including PAI-1 and components of the TGF-β signaling pathway.
- Preclinical and Clinical Evaluation: Rigorous preclinical studies in various disease models to assess the therapeutic potential of Loureirin B, which could pave the way for future clinical trials.

In conclusion, **Loureirin B** is a promising natural product with well-defined chemical characteristics and significant therapeutic potential, particularly in the context of fibrotic and thrombotic diseases. This guide provides a foundational understanding for scientists and researchers to explore its utility in drug discovery and development programs.

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